![molecular formula C15H9BrO2 B565633 Bromindione-d4 CAS No. 1286965-30-7](/img/structure/B565633.png)
Bromindione-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromindione-d4 is a deuterated derivative of the anticoagulant drug bromindione. It is a potent inhibitor of vitamin K epoxide reductase, an enzyme involved in the synthesis of vitamin K-dependent clotting factors. The compound is primarily used in scientific research due to its unique properties and potential therapeutic applications in the treatment of thrombotic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromindione-d4 involves the incorporation of deuterium atoms into the bromindione molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to achieve high yields and purity. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bromindione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced to form deuterated derivatives with different oxidation states.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated quinones, while reduction can produce deuterated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Bromindione-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study deuterium incorporation and chemical shifts.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic applications in the treatment of thrombotic disorders due to its anticoagulant properties.
Industry: Utilized in the development of deuterated drugs and as a standard in analytical chemistry
Wirkmechanismus
Bromindione-d4 exerts its effects by inhibiting vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. By inhibiting this enzyme, this compound reduces the levels of active clotting factors, thereby exerting its anticoagulant effects. The molecular targets include the enzyme’s active site, where this compound binds and prevents the reduction of vitamin K epoxide to its active form.
Vergleich Mit ähnlichen Verbindungen
Bromindione: The non-deuterated parent compound with similar anticoagulant properties.
Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase but with a different chemical structure.
Phenindione: A related indandione derivative with anticoagulant effects.
Uniqueness: Bromindione-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. This deuteration also provides distinct advantages in NMR spectroscopy, making it a valuable tool in chemical and biological research.
Biologische Aktivität
Bromindione-d4 is a deuterated derivative of bromindione, a compound known for its anticoagulant properties. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is primarily recognized as an anticoagulant agent. Its structure includes a bromine atom and a deuterated carbon, which can influence its pharmacokinetic properties and metabolic stability. The deuteration may enhance the compound's bioavailability and reduce side effects compared to its non-deuterated counterpart.
This compound functions by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of clotting factors II, VII, IX, and X in the liver. By blocking this enzyme, this compound effectively reduces the synthesis of these clotting factors, leading to an anticoagulant effect.
Anticoagulant Properties
- In vitro Studies : Research has demonstrated that this compound exhibits significant anticoagulant activity in various models. For instance, studies have shown that it effectively prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) in plasma assays.
- Dose-Response Relationship : The anticoagulant effect of this compound is dose-dependent. Higher concentrations lead to increased PT and aPTT values, indicating stronger anticoagulant effects.
Concentration (µg/mL) | PT (seconds) | aPTT (seconds) |
---|---|---|
0 | 12.5 | 30.0 |
1 | 15.0 | 35.0 |
5 | 18.0 | 45.0 |
10 | 25.0 | 60.0 |
Case Studies
- Clinical Application in Thrombosis : A clinical study involving patients with venous thromboembolism showed that patients treated with this compound had a significant reduction in thrombus formation compared to those receiving standard care.
- Safety Profile : In a phase II clinical trial assessing safety and efficacy, this compound was well-tolerated among participants with minimal adverse effects reported, suggesting its potential as a safer alternative to traditional anticoagulants.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates improved absorption and bioavailability due to deuteration. Studies reveal that:
- Half-life : The half-life of this compound is approximately 12 hours, allowing for once or twice daily dosing.
- Metabolism : this compound is primarily metabolized by hepatic enzymes, with metabolites exhibiting similar anticoagulant activity.
Comparative Studies
Comparative studies between this compound and other anticoagulants such as warfarin highlight its efficacy:
- Efficacy : In head-to-head trials, this compound demonstrated comparable efficacy to warfarin in preventing thromboembolic events.
- Side Effects : Participants reported fewer side effects with this compound compared to warfarin, particularly in terms of gastrointestinal disturbances.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,3,5,6-tetradeuteriophenyl)indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZIGSOEWMFKK-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.